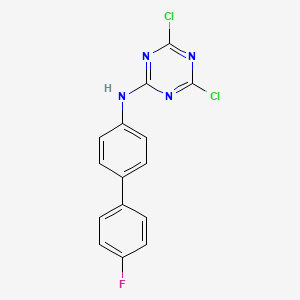

KEA1-97

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROVTLUQOYUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Sentinel of Cellular Defense: A Technical Guide to KEAP1's Function in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a critical contributor to the pathogenesis of numerous diseases. The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway stands as the principal regulatory axis orchestrating the cellular response to combat this stress. KEAP1, a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, is the central sensor and negative regulator of this pathway. Under homeostatic conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low basal levels of NRF2. Upon exposure to oxidative or electrophilic insults, specific cysteine residues within KEAP1 undergo modification, leading to a conformational change that abrogates its ability to mediate NRF2 degradation. This allows newly synthesized NRF2 to accumulate, translocate to the nucleus, and initiate the transcription of a battery of cytoprotective genes. This in-depth technical guide delineates the multifaceted functions of KEAP1 in oxidative stress, detailing its molecular mechanisms, structural features, and the experimental methodologies used to investigate its activity.

The KEAP1-NRF2 Signaling Pathway: A Master Regulator of Redox Homeostasis

The KEAP1-NRF2 pathway is the primary mechanism by which cells adapt to and mitigate the damaging effects of oxidative and electrophilic stress.[1] The central player in this pathway is the transcription factor NRF2, which controls the expression of a wide array of antioxidant and detoxification genes.[2] However, the activity of NRF2 is tightly controlled by its inhibitor, KEAP1.

Under basal, unstressed conditions, KEAP1 acts as a negative regulator of NRF2.[3] It functions as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex, which also includes the RING-box protein 1 (RBX1).[4] In this complex, KEAP1 binds to NRF2 and facilitates its polyubiquitination, marking it for degradation by the 26S proteasome.[5][6] This constitutive degradation ensures that NRF2 levels remain low, preventing the unnecessary expression of its target genes.

In response to oxidative or electrophilic stress, this repression is lifted. Electrophiles and ROS can directly modify highly reactive cysteine residues on KEAP1.[7] This modification induces a conformational change in the KEAP1 protein, inhibiting its E3 ligase activity and preventing the ubiquitination of NRF2.[5] As a result, newly synthesized NRF2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[1] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[5] These target genes encode for a variety of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1), enzymes involved in glutathione synthesis, and drug-metabolizing enzymes.[2]

Signaling Pathway Diagram

Caption: The KEAP1-NRF2 signaling pathway under basal and oxidative stress conditions.

Structural and Functional Domains of KEAP1 and NRF2

The intricate regulation of the KEAP1-NRF2 pathway is dictated by the specific domains within each protein that mediate their interaction and function.

KEAP1 Domain Architecture

Human KEAP1 is a 624-amino acid protein composed of five main domains:[8]

-

N-terminal Region (NTR): The function of this region is not fully elucidated.

-

BTB (Broad-complex, Tramtrack and Bric-a-brac) Domain (amino acids 61-179): This domain is crucial for the homodimerization of KEAP1 and for its interaction with CUL3.[9]

-

Intervening Region (IVR) (amino acids 180-314): This region is rich in reactive cysteine residues, including Cys273 and Cys288, which are critical sensors of oxidative and electrophilic stress.[9]

-

Double Glycine Repeat (DGR) or Kelch Domain (amino acids 315-598): This domain forms a six-bladed β-propeller structure and is responsible for binding to the Neh2 domain of NRF2.[9][10]

-

C-terminal Region (CTR) (amino acids 599-624): The precise function of this region is still under investigation.[9]

NRF2 Domain Architecture

Human NRF2 is a 605-amino acid transcription factor with seven conserved domains known as Neh (NRF2-ECH homology) domains:[10][11][12]

-

Neh1 Domain: Contains the basic leucine zipper (bZIP) motif necessary for DNA binding and heterodimerization with small Maf proteins.

-

Neh2 Domain (amino acids 1-97): This N-terminal domain contains the two binding motifs for KEAP1: the high-affinity ETGE motif and the low-affinity DLG motif. These motifs are essential for KEAP1-mediated degradation.

-

Neh3, Neh4, and Neh5 Domains: These are transactivation domains that recruit transcriptional co-activators.

-

Neh6 Domain: Contains degrons that mediate a KEAP1-independent pathway of NRF2 degradation.

-

Neh7 Domain: This domain is involved in the repression of NRF2 activity.

Quantitative Data on KEAP1-NRF2 Interaction

The interaction between KEAP1 and NRF2 is characterized by high affinity, which is crucial for the tight regulation of NRF2 levels. The development of inhibitors targeting this interaction is a major focus in drug discovery.

| Parameter | Value | Method | Reference |

| KEAP1-NRF2 Binding Affinity (Kd) | |||

| ETGE motif | 5 - 26 nM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | [13][14] |

| DLG motif | ~100-fold weaker than ETGE | ITC | [10] |

| Inhibitor Potency (IC50) | |||

| Peptide p10 (N-acetylated 9-mer) | 194 nM | Fluorescence Polarization (FP) Assay | [3] |

| Peptide p68 (C18 fatty acid conjugated) | 22 nM | FP Assay | [3] |

| ML334 (small molecule) | 1.58 µM | FP Assay | [15] |

| Iridium (III) complex 1 | 1.09 µM | FP Assay | [15] |

| Compound 2 (small molecule) | K D = 3.57 nM | - | [16] |

Experimental Protocols for Studying KEAP1 Function

Investigating the intricate functions of KEAP1 requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect KEAP1-NRF2 Interaction

This protocol describes the co-immunoprecipitation of endogenous or overexpressed KEAP1 and NRF2 from cell lysates to demonstrate their physical interaction.

Materials:

-

Cells expressing KEAP1 and NRF2

-

IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails

-

Anti-KEAP1 antibody or Anti-NRF2 antibody for immunoprecipitation

-

Isotype control IgG antibody

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Western blotting apparatus and reagents

-

Anti-KEAP1 and Anti-NRF2 antibodies for detection

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse with IP Lysis Buffer on ice for 30-60 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.

-

Centrifuge and transfer the pre-cleared lysate to a new tube.

-

Add the primary antibody (e.g., anti-KEAP1) or control IgG to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform western blotting and probe the membrane with antibodies against both KEAP1 and NRF2 to detect the co-immunoprecipitated proteins.

-

NRF2-ARE Reporter Gene Assay

This assay measures the transcriptional activity of NRF2 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an ARE promoter.

Materials:

-

Mammalian cell line (e.g., HepG2)

-

ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (potential NRF2 activators or inhibitors)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 16-24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for an additional 16-24 hours to allow for NRF2 activation and reporter gene expression.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the fold induction of NRF2 activity by comparing the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells.

-

Experimental Workflow Diagram

Caption: Standard experimental workflows for studying KEAP1-NRF2 interaction and NRF2 activity.

KEAP1 as a Therapeutic Target

The central role of the KEAP1-NRF2 pathway in cytoprotection has made it an attractive target for therapeutic intervention in a wide range of diseases characterized by oxidative stress, including cancer, neurodegenerative diseases, and inflammatory conditions.[13][17]

Activators of the NRF2 pathway , which often function by inhibiting the KEAP1-NRF2 interaction, can be broadly classified into two categories:

-

Electrophilic NRF2 activators (indirect inhibitors of KEAP1): These compounds, such as sulforaphane and bardoxolone methyl, are electrophilic molecules that covalently modify the sensor cysteine residues in KEAP1, leading to its inactivation and subsequent NRF2 stabilization.[18]

-

KEAP1-NRF2 Protein-Protein Interaction (PPI) Inhibitors (direct inhibitors): These are small molecules or peptides designed to directly bind to the NRF2-binding pocket on the Kelch domain of KEAP1, thereby preventing the binding of NRF2 and its subsequent degradation.[19][20] This approach is thought to offer greater specificity and potentially fewer off-target effects compared to electrophilic activators.

The development of potent and specific KEAP1 inhibitors holds significant promise for the treatment of diseases driven by oxidative stress. However, it is important to note that aberrant, persistent activation of NRF2 has been implicated in promoting cancer progression and chemoresistance, highlighting the need for a nuanced and context-dependent approach to targeting this pathway.[21]

Conclusion

KEAP1 stands as a critical gatekeeper of the cellular antioxidant response, meticulously controlling the activity of the master regulator NRF2. Its ability to sense oxidative and electrophilic stress through its reactive cysteine residues and subsequently modulate NRF2 stability is a paradigm of elegant cellular regulation. A thorough understanding of the molecular mechanisms governing KEAP1 function, its structural biology, and the quantitative aspects of its interaction with NRF2 is paramount for the rational design of novel therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of the KEAP1-NRF2 pathway and to accelerate the development of innovative drugs targeting this critical cellular defense system.

References

- 1. KEAP1 - Wikipedia [en.wikipedia.org]

- 2. 2.12. Co-immunoprecipitation [bio-protocol.org]

- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]

- 5. rcsb.org [rcsb.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of the Keap1:Nrf2 interface provides mechanistic insight into Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rcsb.org [rcsb.org]

- 18. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. embopress.org [embopress.org]

The KEAP1-Nrf2 Pathway: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols for studying the pathway, and provides visualizations of the signaling cascade and experimental workflows.

Core Mechanism of the KEAP1-Nrf2 Pathway

The KEAP1-Nrf2 pathway is a sophisticated cellular defense mechanism that senses and responds to various forms of stress, primarily oxidative and electrophilic stress.[1][2] Under basal or unstressed conditions, the transcription factor Nrf2 is continuously targeted for degradation by the E3 ubiquitin ligase substrate adaptor protein, KEAP1.[2][3][4] KEAP1 forms a homodimer and binds to Nrf2 through two specific motifs in Nrf2's Neh2 domain: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[5][6] This interaction facilitates the ubiquitination of Nrf2 by the Cullin-3 (Cul3)-Rbx1 E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome.[7] This process maintains low intracellular levels of Nrf2.[4]

Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within KEAP1 are modified.[1][8] This modification induces a conformational change in the KEAP1-Cul3 complex, which inhibits the ubiquitination of Nrf2.[2][9] As a result, newly synthesized Nrf2 is no longer targeted for degradation and can accumulate in the cytoplasm.[9] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins.[10] This heterodimer binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter regions of numerous cytoprotective genes, initiating their transcription.[6][11] The protein products of these genes include antioxidant enzymes, detoxification enzymes, and other proteins that restore cellular redox homeostasis and protect the cell from damage.[12][13]

Quantitative Data

The following tables summarize key quantitative parameters of the KEAP1-Nrf2 pathway, providing a basis for computational modeling and a deeper understanding of the pathway's dynamics.

| Parameter | Value | Cell Type/System | Reference(s) |

| Binding Affinity (Kd) | |||

| KEAP1 (Kelch domain) - Nrf2 (ETGE motif) | 5 - 26 nM | In vitro (SPR, ITC, FA) | [1][5][6][14][15] |

| KEAP1 (Kelch domain) - Nrf2 (DLG motif) | ~1 µM | In vitro (ITC) | [5][14] |

| KEAP1 (BTB domain) - Cul3 | ~0.2 µM | In vitro (TR-FRET) | [16] |

| Protein Abundance | |||

| KEAP1 molecules per cell | 50,000 - 300,000 | Murine cell lines | [5][17] |

| Nrf2 molecules per cell (basal) | 49,000 - 190,000 | Murine cell lines | [5] |

| Nrf2 concentration (induced) | Cytoplasm: 0.6 µM, Nucleus: 2.7 µM | Raw264.7 cells | [5] |

| Protein Half-life | |||

| Nrf2 (basal) | 7 - 30 minutes | Various cell lines | [4][5][8] |

| Nrf2 (induced) | Extended (e.g., from 17.8 to 25.1 min with KCl treatment) | Cardiomyocytes | [18] |

| KEAP1 | ~12.7 hours (can be shortened by stressors) | In vitro | [5][19] |

| Nrf2 Dynamics | |||

| Nuclear Translocation Time | As early as 10 minutes post-stimulation | Human Umbilical Vein Endothelial Cells (HUVECs) under shear stress | [20] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the core signaling pathways and a typical experimental workflow for investigating the KEAP1-Nrf2 pathway.

Detailed Experimental Protocols

Western Blot for KEAP1, Nrf2, and Downstream Targets

This protocol is for the detection of protein levels of key components of the KEAP1-Nrf2 pathway.

a. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (or a suitable lysis buffer) containing protease and phosphatase inhibitors.[12] For nuclear and cytoplasmic fractions, use a commercial kit like the NE-PER™ Kit.[3]

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total protein lysate) and determine protein concentration using a BCA assay.[3]

b. SDS-PAGE and Transfer:

-

Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto an 8-12% SDS-polyacrylamide gel and run until the dye front reaches the bottom.[3]

-

Transfer proteins to a PVDF membrane.[3]

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature.[3]

-

Incubate the membrane with primary antibodies against Nrf2, KEAP1, HO-1, NQO1, or a loading control (e.g., β-actin, Lamin B1) overnight at 4°C.[3][21]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[3]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]

Co-Immunoprecipitation (Co-IP) for KEAP1-Nrf2 Interaction

This protocol is designed to assess the in vivo interaction between KEAP1 and Nrf2.

-

Lyse cells with a non-denaturing IP lysis buffer containing protease inhibitors.[12]

-

Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-KEAP1 antibody or an isotype control IgG overnight at 4°C.[12][22]

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads three to five times with IP lysis buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blot using an anti-Nrf2 antibody.[22]

Luciferase Reporter Assay for ARE Activity

This assay quantifies the transcriptional activity of Nrf2.

-

Seed cells in a multi-well plate to achieve 60-70% confluency on the day of transfection.[23]

-

Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[23][24]

-

After 24-48 hours, treat the cells with the compounds of interest.

-

Lyse the cells using a passive lysis buffer.[23]

-

Measure firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.[23][25]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[23]

Chromatin Immunoprecipitation (ChIP) for Nrf2 Binding to ARE

This protocol determines the direct binding of Nrf2 to the promoter regions of its target genes.

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.[26][27]

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 150-900 bp by sonication or enzymatic digestion.[26][27]

-

Pre-clear the chromatin with protein G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an anti-Nrf2 antibody or an IgG control.[26]

-

Capture the antibody-chromatin complexes with protein G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR using primers specific for the ARE-containing promoter regions of Nrf2 target genes (e.g., HMOX1, NQO1).[28]

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This protocol measures the mRNA levels of Nrf2 target genes.

-

Isolate total RNA from cells using a commercial kit.[29]

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[24][29]

-

Perform qPCR using SYBR Green master mix and gene-specific primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[13][30]

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[29]

References

- 1. Interaction Energetics and Druggability of the Protein-Protein Interaction between Kelch-like ECH-associated Protein 1 (KEAP1) and Nuclear Factor, Erythroid 2 Like 2 (Nrf2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]

- 4. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of NRF2 modulation on the initiation and progression of chemically and genetically induced lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. 2.12. Co-immunoprecipitation [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and biochemical characterization establishes a detailed understanding of KEAP1-CUL3 complex assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of shear-induced nuclear translocation of the Nrf2 transcription factor in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 22. pnas.org [pnas.org]

- 23. Luciferase reporter assay [bio-protocol.org]

- 24. Determination of Nrf2 activation and qPCR quantification of ARE gene expression [bio-protocol.org]

- 25. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 26. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]

- 27. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]

- 28. Identification of novel NRF2-regulated genes by ChIP-Seq: influence on retinoid X receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KEAP1 in Cytoprotective Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pivotal role of Kelch-like ECH-associated protein 1 (KEAP1) in the regulation of cytoprotective gene expression. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are focused on the KEAP1-NRF2 signaling pathway, a master regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] This document details the molecular mechanisms of KEAP1 action, presents quantitative data for key interactions, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core signaling cascades and experimental workflows.

Core Mechanism: KEAP1 as a Substrate Adaptor for NRF2 Degradation

Under basal or unstressed conditions, KEAP1 acts as the primary negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2).[1][4] KEAP1 functions as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[2][5] This complex targets NRF2 for ubiquitination and subsequent degradation by the 26S proteasome, thereby maintaining low intracellular levels of NRF2.[6] This rapid turnover, with the half-life of NRF2 being approximately 13-21 minutes under normal conditions, ensures that the potent transcriptional activity of NRF2 is tightly controlled.[7][8]

KEAP1 is a cysteine-rich protein, with 27 cysteine residues in the human protein, many of which act as sensors for oxidative and electrophilic stress.[1][9] Upon exposure to such stressors, specific cysteine residues within KEAP1 become modified, leading to a conformational change in the KEAP1 protein.[1][2] This modification inhibits the ability of the KEAP1-CUL3 E3 ligase to ubiquitinate NRF2.[10] Consequently, newly synthesized NRF2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes.[2][10] Under high levels of oxidative stress, the half-life of NRF2 can be extended to 100-200 minutes.[6][7]

Quantitative Data on KEAP1-NRF2 Interaction

The interaction between KEAP1 and NRF2 is a critical determinant of the cellular stress response. The following tables summarize key quantitative data related to this interaction.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) of NRF2 ETGE motif to KEAP1 | 5 - 26 nM | Multiple (ITC, SPR) | [1][9][11] |

| Binding Affinity (Kd) of NRF2 DLG motif to KEAP1 | ~1 µM | ITC | [9][11] |

| Binding Affinity (Kd) of 16mer NRF2 peptide to KEAP1 Kelch domain | 23.9 nM | SPR | [9] |

| Binding Affinity (Kd) of 9mer NRF2 peptide to KEAP1 Kelch domain | 352 nM | SPR | [9] |

Table 1: Binding Affinities in the KEAP1-NRF2 Interaction.

| Condition | NRF2 Half-life | Reference |

| Basal/Unstressed | 13 - 21 minutes | [7][8] |

| High Oxidative Stress | 100 - 200 minutes | [6][7] |

Table 2: NRF2 Protein Half-life.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the KEAP1-NRF2 pathway and the experimental procedures to study them is crucial for a deeper understanding. The following diagrams are rendered using the DOT language.

Caption: Basal state of the KEAP1-NRF2 pathway leading to NRF2 degradation.

Caption: Activation of the KEAP1-NRF2 pathway under stress.

Caption: Experimental workflow for Co-Immunoprecipitation of KEAP1 and NRF2.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect KEAP1-NRF2 Interaction

This protocol is designed to verify the in vivo interaction between KEAP1 and NRF2.

Materials:

-

Cells expressing endogenous or exogenous KEAP1 and NRF2.

-

IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

-

Primary antibodies: anti-KEAP1 antibody for immunoprecipitation, anti-NRF2 antibody for Western blotting.

-

Isotype control IgG.

-

Protein A/G magnetic beads or agarose beads.

-

Wash Buffer: IP Lysis Buffer without protease inhibitors.

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold IP Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-KEAP1 antibody or isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature. Neutralize with Neutralization Buffer immediately.

-

Alternatively, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-NRF2 antibody. A band corresponding to NRF2 in the KEAP1 IP lane (but not the IgG control) indicates an interaction.[12]

-

NRF2-ARE Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NRF2 by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Materials:

-

Cells (e.g., HepG2, HEK293T) cultured in a 96-well plate.

-

ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

Test compounds (potential NRF2 activators or inhibitors).

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Transfection:

-

One day before transfection, seed cells into a 96-well plate.

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with the test compounds at various concentrations. Include a vehicle control.

-

-

Incubation:

-

Incubate the cells for an appropriate period (e.g., 6-24 hours) to allow for NRF2 activation and luciferase expression.

-

-

Lysis and Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well using a luminometer, according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NRF2 activity by dividing the normalized luciferase activity of treated cells by that of the vehicle control.[2][3][13]

-

In Vivo Ubiquitination Assay for NRF2

This assay is used to assess the ubiquitination status of NRF2 within cells.

Materials:

-

Cells co-transfected with plasmids expressing tagged NRF2 (e.g., FLAG-NRF2) and tagged ubiquitin (e.g., HA-Ub).

-

Proteasome inhibitor (e.g., MG132).

-

Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA.

-

Dilution Buffer: 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 50 mM Tris-HCl (pH 7.5).

-

Anti-FLAG antibody for immunoprecipitation.

-

Anti-HA antibody for Western blotting.

Procedure:

-

Transfection and Treatment:

-

Co-transfect cells with FLAG-NRF2 and HA-Ub expression vectors.

-

24-48 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

-

-

Cell Lysis under Denaturing Conditions:

-

Lyse the cells in Denaturing Lysis Buffer and boil for 10 minutes to dissociate protein-protein interactions.

-

Dilute the lysate 10-fold with Dilution Buffer.

-

-

Immunoprecipitation:

-

Immunoprecipitate FLAG-NRF2 from the diluted lysate using an anti-FLAG antibody as described in the Co-IP protocol.

-

-

Analysis:

-

Analyze the immunoprecipitated samples by SDS-PAGE and Western blotting using an anti-HA antibody to detect polyubiquitinated NRF2, which will appear as a high-molecular-weight smear.[14]

-

Chromatin Immunoprecipitation (ChIP) for NRF2 Binding to ARE

This protocol determines the in vivo association of NRF2 with the ARE sequences in the promoter regions of its target genes.

Materials:

-

Cells treated with an NRF2 activator or vehicle control.

-

Formaldehyde (1%) for cross-linking.

-

Glycine (125 mM) for quenching.

-

ChIP Lysis Buffer: 1% SDS, 10 mM EDTA, 50 mM Tris-HCl (pH 8.1), protease inhibitor cocktail.

-

ChIP Dilution Buffer: 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl.

-

Anti-NRF2 antibody and control IgG.

-

Protein A/G beads.

-

Wash Buffers of varying stringency.

-

Elution Buffer: 1% SDS, 0.1 M NaHCO3.

-

NaCl (5 M) and Proteinase K for reverse cross-linking.

-

DNA purification kit.

-

Primers for qPCR targeting the ARE region of a known NRF2 target gene (e.g., NQO1).

Procedure:

-

Cross-linking and Lysis:

-

Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Dilute the sonicated chromatin and pre-clear with Protein A/G beads.

-

Incubate the chromatin with an anti-NRF2 antibody or control IgG overnight.

-

Capture the antibody-protein-DNA complexes with Protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating in the presence of NaCl.

-

Digest the proteins with Proteinase K.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Quantify the amount of precipitated DNA corresponding to the target ARE sequence by qPCR. The enrichment of the target sequence in the NRF2 IP sample compared to the IgG control indicates NRF2 binding.[15]

-

Conclusion

KEAP1 is a master regulator of the cellular antioxidant response, acting as a sensitive redox sensor that controls the stability and activity of the transcription factor NRF2. A thorough understanding of the intricate mechanisms governing the KEAP1-NRF2 pathway is paramount for the development of novel therapeutic strategies targeting a wide range of diseases associated with oxidative stress, including cancer, neurodegenerative disorders, and inflammatory conditions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate this critical cytoprotective pathway and to identify and characterize new modulators of its activity.

References

- 1. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Nrf2/Nrf1 luciferase reporter assay [bio-protocol.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Advances in KEAP1-based PROTACs as emerging therapeutic modalities: Structural basis and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring Keap1–Nrf2 interactions in single live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2.12. Co-immunoprecipitation [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. BTB Protein Keap1 Targets Antioxidant Transcription Factor Nrf2 for Ubiquitination by the Cullin 3-Roc1 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.4. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]

Cellular Localization of KEAP1 Under Basal Conditions: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kelch-like ECH-associated protein 1 (KEAP1) is a master regulator of the cellular antioxidant response, primarily known for its role as a negative regulator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). The subcellular localization of KEAP1 is critical to its function, dictating its ability to sense cytoplasmic stress and control NRF2 stability. Under basal, unstressed conditions, KEAP1 is not a static anchor but a dynamic protein that predominantly resides in the cytoplasm while actively shuttling between the nucleus and the cytoplasm. This constant trafficking is essential for maintaining low basal levels of NRF2, thereby preventing constitutive activation of the antioxidant response. This document provides an in-depth examination of KEAP1's cellular localization under basal conditions, presenting quantitative data, detailing the molecular mechanisms of its transport, and offering comprehensive experimental protocols for its study.

Cellular Distribution and Quantitative Abundance of KEAP1

Under basal conditions, KEAP1 is primarily localized to the cytoplasm, with a notable association with the actin cytoskeleton[1][2]. Immunocytochemical analyses consistently show a perinuclear cytoplasmic distribution[2][3][4]. In addition to this main cytoplasmic pool, smaller quantities of KEAP1 are found within the nucleus and have been reported in the endoplasmic reticulum[3][4][5]. This distribution is not static; rather, KEAP1 dynamically shuttles between the cytoplasm and the nucleus, a process crucial for its regulatory function[6][7][8].

Quantitative Data on KEAP1 Abundance

The absolute quantity of KEAP1 is a critical parameter in the stoichiometry of the NRF2 regulatory system. In a basal state, KEAP1 is significantly more abundant than NRF2, ensuring efficient sequestration and degradation of the transcription factor[5][9].

| Cell Line / Tissue | KEAP1 Abundance (Molecules per cell) | Cytoplasmic Concentration | Reference(s) |

| Murine Cell Lines (general) | 50,000 - 300,000 | Not specified | [3][10] |

| RAW 264.7 (Murine Macrophage) | ~174,000 | ~1 µM | [5] |

| Various Murine Cell Lines | NRF2 levels are significantly lower than KEAP1 levels | Not specified | [5][9] |

Molecular Mechanisms Governing KEAP1 Localization

The predominantly cytoplasmic localization of KEAP1 under basal conditions is maintained by a sophisticated and active nucleocytoplasmic shuttling mechanism, rather than simple static retention.

The KEAP1 Nucleocytoplasmic Shuttling Machinery

KEAP1's localization is the result of a balance between nuclear import and a dominant nuclear export process.

-

Nuclear Export: KEAP1 possesses a canonical nuclear export signal (NES) within its central intervening region (IVR)[1][11][12]. This NES is recognized by the export receptor CRM1 (also known as exportin-1), which actively transports KEAP1 from the nucleus to the cytoplasm[1][11]. The dominance of this export signal over NRF2's nuclear localization signal (NLS) is the primary reason the KEAP1-NRF2 complex is retained in the cytoplasm under basal conditions[1]. Inhibition of CRM1 with the drug Leptomycin B (LMB) disrupts this export, leading to the nuclear accumulation of KEAP1[1][6][7][13].

-

Nuclear Import: The import of KEAP1 into the nucleus is an active process mediated by the importin α7/β1 heterodimer (KPNA6)[7][8]. KPNA6 directly interacts with the C-terminal Kelch domain of KEAP1 to facilitate its translocation into the nucleus[7][8]. This import mechanism is independent of NRF2, meaning KEAP1 can enter the nucleus to survey for and regulate nuclear NRF2 without being bound to it[7][14].

The KEAP1-NRF2 Signaling Pathway

Under basal conditions, the primary role of cytoplasmic KEAP1 is to mediate the continuous degradation of NRF2.

-

Complex Formation: KEAP1 exists as a homodimer and functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex[2][15][16].

-

NRF2 Sequestration: Newly synthesized NRF2 is bound by the KEAP1 homodimer in the cytoplasm[17].

-

Ubiquitination & Degradation: This binding event positions NRF2 for ubiquitination by the CUL3-RBX1 E3 ligase machinery. The polyubiquitinated NRF2 is then recognized and rapidly degraded by the 26S proteasome[15][17][18].

This process ensures that NRF2 protein levels are kept extremely low, preventing the inappropriate activation of its target genes. A very small fraction of the KEAP1-NRF2 complex is thought to shuttle into the nucleus, which accounts for the low, basal level of antioxidant gene expression[1].

Experimental Protocols

Accurate determination of KEAP1's subcellular localization is fundamental to studying the NRF2 pathway. The two most common and robust methods are immunocytochemistry for visualization and subcellular fractionation followed by Western blotting for quantification.

Protocol: Immunocytochemistry for KEAP1 Visualization

This method provides a qualitative assessment of KEAP1 distribution within intact cells.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

-

Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS (not required for methanol fixation)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS

-

Primary Antibody: Anti-KEAP1 antibody (validated for immunofluorescence)

-

Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342

-

Mounting Medium

Procedure:

-

Cell Culture: Plate cells on sterile glass coverslips in a culture dish and grow to 50-70% confluency.

-

Washing: Gently wash the cells twice with ice-cold PBS.

-

Fixation:

-

For PFA fixation: Add 4% PFA and incubate for 15 minutes at room temperature.

-

For Methanol fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C[1].

-

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization (for PFA-fixed cells only): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.

-

Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-KEAP1 antibody in Blocking Buffer according to the manufacturer's recommendation. Remove the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash three times with PBS for 5 minutes each, protected from light.

-

Nuclear Staining: Incubate with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature.

-

Final Wash & Mounting: Wash once with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.

-

Imaging: Visualize using a fluorescence or confocal microscope. Capture images of the KEAP1 signal (e.g., green channel) and the nuclear signal (blue channel).

Protocol: Subcellular Fractionation and Western Blotting

This biochemical approach allows for the quantitative analysis of KEAP1 protein levels in different cellular compartments.

Materials:

-

Cultured cells (sufficient quantity, e.g., a 10 cm dish at 90% confluency)

-

Ice-cold PBS

-

Cell Scraper

-

Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with freshly added protease and phosphatase inhibitors)[19]

-

Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)

-

Refrigerated microcentrifuge

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Cell Harvesting: Place the culture dish on ice. Aspirate the medium and wash cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Pelleting: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer. Vortex briefly and incubate on ice for 15 minutes, vortexing occasionally.

-

Isolation of Cytoplasmic Fraction: Centrifuge at 14,000 x g for 10-15 minutes at 4°C[1]. Carefully collect the supernatant, which is the cytoplasmic fraction , and transfer it to a new pre-chilled tube.

-

Nuclear Lysis: The remaining pellet contains the nuclei. Wash the pellet once with 1 mL of Cytoplasmic Lysis Buffer (without detergent) to remove residual cytoplasm, and centrifuge again. Discard the supernatant.

-

Isolation of Nuclear Fraction: Resuspend the nuclear pellet in 50-100 µL of ice-cold Nuclear Lysis Buffer. Vortex vigorously and incubate on ice for 30 minutes, vortexing every 10 minutes to ensure complete lysis.

-

Clarification: Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant, which is the nuclear fraction .

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or similar protein assay.

-

Western Blot Analysis:

-

Load equal amounts of protein (e.g., 20-30 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

-

Include whole-cell lysate as a control.

-

After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against KEAP1.

-

Probe separate membranes or strip and re-probe with antibodies for subcellular markers to verify the purity of the fractions:

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

-

References

- 1. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The KEAP1–NRF2 System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family [mdpi.com]

- 4. Subcellular localization and cytoplasmic complex status of endogenous Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KPNA6 (Importin α7)-Mediated Nuclear Import of Keap1 Represses the Nrf2-Dependent Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KPNA6 (Importin {alpha}7)-mediated nuclear import of Keap1 represses the Nrf2-dependent antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Keap1 controls postinduction repression of the Nrf2-mediated antioxidant response by escorting nuclear export of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

KEAP1 homologs in different species

An In-depth Technical Guide to KEAP1 Homologs in Different Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kelch-like ECH-associated protein 1 (KEAP1) is a critical sensor of cellular stress and a master regulator of the antioxidant response.[1][2] It functions as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which targets the transcription factor Nuclear Factor, Erythroid 2-Like 2 (Nrf2) for proteasomal degradation under basal conditions.[1] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on KEAP1 are modified, inhibiting its ability to ubiquitinate Nrf2.[1][3] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.

The KEAP1-Nrf2 pathway is an evolutionarily conserved defense mechanism, with analogous systems found across a wide range of species from invertebrates to mammals.[4][5] Understanding the structure, function, and regulation of is paramount for biomedical research and therapeutic development. Model organisms provide invaluable insights into the fundamental mechanisms of this pathway and can serve as powerful tools for screening and validating novel therapeutic agents that target it. This guide provides a comprehensive overview of KEAP1 homologs, detailing their evolutionary conservation, structural domains, and functional significance, alongside relevant experimental protocols and quantitative data.

Core Concepts: KEAP1 Structure and the Nrf2 Interaction

KEAP1 is a multi-domain protein that belongs to the BTB-Kelch family.[1][6] Its function is dictated by its distinct domains, which are highly conserved across species.[7]

-

BTB (Broad-Complex, Tramtrack and Bric-a-brac) Domain : Located at the N-terminus, this domain is essential for the homodimerization of KEAP1, a prerequisite for its function.[4][8] It also serves as a crucial interaction site for Cul3.[1]

-

IVR (Intervening Region) : This region connects the BTB and Kelch domains and contains several highly reactive cysteine residues (notably Cys151, Cys273, and Cys288 in mammals) that act as sensors for oxidative and electrophilic stress.[1][8]

-

DGR (Double Glycine Repeat) or Kelch Domain : This C-terminal domain forms a six-bladed β-propeller structure responsible for binding to Nrf2.[6][9]

The interaction between KEAP1 and Nrf2 is characterized by a "hinge and latch" mechanism.[1] The Neh2 domain of Nrf2 contains two distinct binding motifs that interact with the Kelch domains of the KEAP1 dimer: a high-affinity 'ETGE' motif and a low-affinity 'DLG' motif.[2][10] This two-site binding facilitates the efficient ubiquitination of lysine residues within the Neh2 domain, targeting Nrf2 for degradation.[11]

KEAP1 Homologs Across Species

The KEAP1-Nrf2 system is highly conserved in vertebrates and is also present in many invertebrates, highlighting its fundamental importance in cellular defense.[12]

-

Vertebrates (e.g., Human, Mouse, Zebrafish) : The KEAP1-Nrf2 pathway is well-conserved from fish to mammals.[12] In humans and mice, a single KEAP1 gene orchestrates Nrf2 degradation. Zebrafish (Danio rerio) possess two KEAP1 paralogs, Keap1a and Keap1b, a result of a teleost-specific whole-genome duplication event.[13][14] These paralogs have sub-functionalized, with the critical stress-sensing cysteine residues distributed between them; Keap1a contains the residue corresponding to mammalian Cys288, while Keap1b has the one corresponding to Cys273.[14][15] Despite this division, both paralogs are capable of repressing Nrf2 activity.[14]

-

Invertebrates (e.g., Drosophila melanogaster) : The fruit fly has a conserved KEAP1-Nrf2 system. The Nrf2 ortholog is known as Cap 'n' collar C (CncC), which is negatively regulated by the Drosophila KEAP1 ortholog.[12]

-

Caenorhabditis elegans : The nematode worm possesses an Nrf2 ortholog, SKN-1, which is a key regulator of its stress response. However, C. elegans appears to lack a direct KEAP1 homolog.[12] Instead, SKN-1 activity is regulated by the WDR-23 protein in a manner analogous to the KEAP1-Cul3 system.[16]

-

Fungi : Some fungal species possess proteins with sequence homology to KEAP1 and Nrf2, though their functional relationship is not as clearly defined as in animals.[16]

Quantitative Data on KEAP1 and its Homologs

Quantitative analysis is crucial for understanding the dynamics of the KEAP1-Nrf2 pathway. The following tables summarize key quantitative data related to protein interactions and expression.

Table 1: Binding Affinities in the KEAP1-Nrf2 Interaction

| Interacting Molecules | Binding Motif | Affinity (KD) | Species | Comments |

|---|---|---|---|---|

| KEAP1 and Nrf2 (Neh2 domain) | Full Neh2 Domain | ~5 nM | Human | Represents the combined affinity of both motifs.[1] |

| KEAP1 and Nrf2 peptide | ETGE (High-Affinity) | ~100-fold higher than DLG | Human/Mouse | Acts as the primary "hinge" for Nrf2 binding.[1][17] |

| KEAP1 and Nrf2 peptide | DLG (Low-Affinity) | ~100-fold lower than ETGE | Human/Mouse | Functions as the "latch," enabling dynamic regulation.[1][17] |

| KEAP1 and p62/SQSTM1 | STGE | Weaker than Nrf2 ETGE motif | Human | p62 competes with Nrf2 for KEAP1 binding, leading to Nrf2 activation.[10][11] |

Table 2: Conservation of Key KEAP1 Functional Residues

| Residue/Domain | Function | Conservation Status | Species Context |

|---|---|---|---|

| Ser104 (in BTB domain) | Essential for KEAP1 homodimerization.[7] | Highly conserved | Vertebrates and Invertebrates.[4][7] |

| Cys151 | Stress sensing (modified by various electrophiles).[1] | Conserved in most vertebrates. | Critical for response to certain inducers.[15] |

| Cys273 / Cys288 | Essential for basal Nrf2 repression.[1] | Conserved among vertebrates and invertebrates, except fish.[14] | In zebrafish, the corresponding cysteines are segregated into Keap1b and Keap1a, respectively.[14] |

| Nrf2-binding pocket (Kelch domain) | Binds DLG/ETGE motifs of Nrf2. | Highly conserved | Vertebrates and some invertebrates (e.g., flies).[14] |

Experimental Protocols

Protocol 1: Bioinformatic Identification of KEAP1 Homologs

This protocol outlines a standard in silico workflow to identify and analyze KEAP1 homologs from protein sequence databases.

Objective : To find putative KEAP1 orthologs and paralogs in different species and analyze their domain architecture and conserved regions.

Methodology :

-

Retrieve the Query Sequence : Obtain the amino acid sequence of a reference KEAP1 protein (e.g., human KEAP1, UniProt accession: Q14145) from a protein database like UniProt or NCBI.[18]

-

Perform a Homology Search :

-

Use the Basic Local Alignment Search Tool (BLAST), specifically BLASTp (protein-protein BLAST), against a comprehensive protein database (e.g., NCBI's non-redundant 'nr' database).[18]

-

For finding more distant homologs, a position-specific iterated BLAST (PSI-BLAST) or HMMER search can be more effective.[19] These methods build a profile or Hidden Markov Model (HMM) from an initial set of homologs to improve search sensitivity.[20]

-

-

Retrieve and Filter Homologous Sequences : Download the full-length sequences of the top hits from various species of interest. Filter out partial sequences and redundant entries.

-

Multiple Sequence Alignment (MSA) :

-

Align the retrieved homologous sequences along with the query sequence using an MSA tool like Clustal Omega or MUSCLE.[18]

-

The MSA will visually highlight conserved residues and regions across the different species.

-

-

Identify Conserved Domains and Residues :

-

Visualize the MSA in a tool like Jalview or BioEdit.[18] These tools color residues by conservation, making it easy to spot important regions.

-

Cross-reference the alignment with known functional domains of KEAP1 (BTB, IVR, Kelch) and key functional residues (e.g., Cys151, Cys273, Cys288) to assess their conservation.

-

-

Phylogenetic Analysis :

-

Construct a phylogenetic tree from the MSA using methods like Neighbor-Joining or Maximum Likelihood with software like MEGA.[21]

-

The resulting tree will illustrate the evolutionary relationships between the identified KEAP1 homologs.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate KEAP1-Interactor Binding

This protocol describes the validation of a protein-protein interaction (e.g., between a KEAP1 homolog and its Nrf2 partner) in a cellular context.

Objective : To immunoprecipitate a KEAP1 homolog from cell lysate and determine if a putative interacting protein (e.g., Nrf2) is co-precipitated.

Methodology :

-

Cell Culture and Lysis :

-

Culture cells from the species of interest (or a cell line overexpressing the tagged proteins).

-

Harvest the cells and lyse them in a gentle, non-denaturing IP lysis buffer (e.g., containing 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Tween-20) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[22][23] Incubate on ice.

-

Clarify the lysate by centrifugation to pellet cell debris.[24]

-

-

Pre-Clearing the Lysate (Optional but Recommended) :

-

Immunoprecipitation :

-

Transfer the pre-cleared supernatant to a fresh tube. Add a primary antibody specific to the "bait" protein (e.g., anti-KEAP1 antibody). As a negative control, use an isotype-matched IgG antibody in a parallel sample.[23]

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

-

-

Capture of Immune Complexes :

-

Add fresh Protein A/G beads to each sample and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[23]

-

-

Washing :

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold IP lysis buffer. Each wash involves resuspending the beads and then pelleting them. This step is critical for removing non-specifically bound proteins.[24]

-

-

Elution :

-

Elute the proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes. This denatures the proteins and dissociates them from the antibody and beads.

-

-

Analysis by Western Blot :

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody against the suspected interacting "prey" protein (e.g., anti-Nrf2 antibody).

-

A band corresponding to the prey protein in the KEAP1-IP lane, but not in the IgG control lane, confirms the interaction. The blot should also be probed for the bait protein (KEAP1) to confirm successful immunoprecipitation.

-

Visualizations: Pathways and Workflows

Caption: The KEAP1-Nrf2 signaling pathway under basal and stress conditions.

Caption: A bioinformatic workflow for identifying and analyzing KEAP1 homologs.

Caption: A simplified phylogenetic tree of representative KEAP1 homologs.

References

- 1. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Conservation of the Keap1-Nrf2 System: An Evolutionary Journey through Stressful Space and Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conservation of the Keap1-Nrf2 System: An Evolutionary Journey through Stressful Space and Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Finding Protein Homology? [biostars.org]

- 20. Finding homologs of a protein sequence - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]

- 21. researchgate.net [researchgate.net]

- 22. 2.12. Co-immunoprecipitation [bio-protocol.org]

- 23. assaygenie.com [assaygenie.com]

- 24. Co-immunoprecipitation [bio-protocol.org]

- 25. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Post-Translational Modifications of KEAP1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of the Kelch-like ECH-associated protein 1 (KEAP1), a critical regulator of the cellular antioxidant response. Understanding the intricate mechanisms of KEAP1 PTMs is paramount for developing novel therapeutic strategies targeting oxidative stress-related diseases, including cancer and neurodegenerative disorders.

Introduction to KEAP1 and the NRF2 Signaling Pathway

KEAP1 is a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[1][2] Its primary function is to negatively regulate the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), the master regulator of the antioxidant response.[1][3][4] Under basal conditions, KEAP1 sequesters NRF2 in the cytoplasm and facilitates its ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of NRF2.[1][2][5]

The KEAP1 protein is composed of several functional domains: the N-terminal region (NTR), the Broad complex, Tramtrack and Bric-à-Brac (BTB) domain, the intervening region (IVR), the Kelch domain, and the C-terminal region (CTR). The BTB domain is crucial for KEAP1 homodimerization and interaction with CUL3.[6] The Kelch domain serves as the primary binding site for NRF2.[6]

Upon exposure to oxidative or electrophilic stress, specific cysteine residues within KEAP1 are modified. These modifications induce a conformational change in KEAP1, leading to the inhibition of NRF2 ubiquitination.[1][7] Consequently, newly synthesized NRF2 bypasses KEAP1-mediated degradation, accumulates in the nucleus, and activates the transcription of a battery of cytoprotective genes containing Antioxidant Response Elements (AREs) in their promoters.[1][7] This intricate regulation of the KEAP1-NRF2 pathway is heavily dependent on a variety of PTMs that modulate KEAP1's structure and function.

Post-Translational Modifications of KEAP1

KEAP1 undergoes a multitude of PTMs, including ubiquitination, phosphorylation, alkylation, glycosylation, glutathionylation, and S-sulfhydration. These modifications serve as a sophisticated cellular mechanism to sense and respond to various stimuli, ultimately fine-tuning the activity of the NRF2 antioxidant pathway.

Ubiquitination

Ubiquitination is a fundamental PTM that, in the context of the KEAP1-NRF2 pathway, is primarily associated with the degradation of NRF2. However, KEAP1 itself can be ubiquitinated, which can regulate its stability and function.[1][8] The KEAP1-CUL3-RBX1 E3 ligase complex is responsible for the K48-linked polyubiquitination of NRF2, targeting it for proteasomal degradation.[1] Interestingly, KEAP1 can undergo auto-ubiquitination, which is thought to involve K63-linked polyubiquitin chains.[1] This modification does not typically lead to proteasomal degradation but may play a role in regulating the assembly and activity of the E3 ligase complex or in autophagic clearance of KEAP1.[1][9] The deubiquitinase OTUD1 has been shown to interact with KEAP1 and remove K63-linked ubiquitin chains, thereby stabilizing KEAP1.[10]

Table 1: Ubiquitination of KEAP1

| Modified Residues | Type of Ubiquitination | Modifying Enzymes | Functional Consequence | References |

| Lysine residues (specific sites not fully elucidated) | K63-linked polyubiquitination (auto-ubiquitination) | KEAP1-CUL3-RBX1 complex | Regulation of E3 ligase activity, potential role in autophagy | [1] |

| Lysine residues | K48-linked polyubiquitination | A20 | Degradation of KEAP1, leading to NRF2 activation | [3] |

Phosphorylation

Phosphorylation is a reversible PTM that can modulate protein-protein interactions and enzyme activity. Several studies have identified phosphorylation sites on KEAP1, suggesting a role for kinase signaling in the regulation of the NRF2 pathway.[11][12][13] For instance, oxidative stress has been shown to induce the phosphorylation of KEAP1 at Ser53 and Ser293.[12][13] Mimicking phosphorylation at Ser53 through site-directed mutagenesis enhances the antioxidant capacity of cells, suggesting that this modification is relevant for the cellular response to oxidative stress.[8]

Table 2: Phosphorylation of KEAP1

| Modified Residue | Kinase/Condition | Quantitative Effect | Functional Consequence | References |

| Ser53 | H₂O₂ treatment | Mimicking phosphorylation at S53 completely suppressed KEAP1-Nrf2 binding. | Enhanced antioxidant capacity | [8][12][13] |

| Ser293 | H₂O₂ treatment | - | - | [12][13] |

| 18 identified sites | Various conditions | - | Many are located in the BTB and Kelch domains, potentially affecting dimerization and NRF2 binding. | [11] |

Alkylation

Alkylation of KEAP1's reactive cysteine residues by electrophiles is a primary mechanism for NRF2 activation.[1][14][15][16] KEAP1 is rich in cysteine residues, with 27 in the human protein, many of which can be modified by a wide range of electrophilic compounds, including natural products and endogenous metabolites.[15] The modification of these cysteines disrupts the ability of KEAP1 to target NRF2 for degradation.[1][14] Cys151, located in the BTB domain, is a key sensor for many inducers.[1][15] Other critical cysteine residues are located in the IVR, including Cys257, Cys273, Cys288, and Cys297.[14][17]

Table 3: Alkylation of KEAP1 Cysteine Residues

| Modified Residue | Modifying Agent | Functional Consequence | References |

| Cys151 | Sulforaphane, Itaconate, 10-shogaol, Xanthohumol, Isoliquiritigenin | NRF2 activation | [1][14][15] |

| Cys257 | Dexamethasone 21-mesylate, 10-shogaol | NRF2 activation | [14][15][17] |

| Cys273 | Dexamethasone 21-mesylate | NRF2 activation | [14][17] |

| Cys288 | Dexamethasone 21-mesylate | NRF2 activation | [14][17] |

| Cys297 | Dexamethasone 21-mesylate | NRF2 activation | [14][17] |

| Cys226 | Isoliquiritigenin | NRF2 activation | [15] |

| Cys319 | Xanthohumol | NRF2 activation | [15] |

| Cys368 | 10-shogaol | NRF2 activation | [15] |

| Cys489 | Glyceraldehyde 3-phosphate | NRF2 activation | [18] |

| Cys613 | Xanthohumol | NRF2 activation | [15] |

| Cys77, C288, C489, C624/626 | Glyceraldehyde 3-phosphate (causes S-lactoylation) | NRF2 activation | [18] |

Glycosylation

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a nutrient-sensing PTM that occurs on serine and threonine residues. KEAP1 is a direct substrate of O-GlcNAc transferase (OGT).[2][14][17][19] Glycosylation of KEAP1, particularly at Ser104, enhances its ability to promote NRF2 ubiquitination and degradation.[14][19] This modification links cellular glucose availability to the antioxidant response, as low glucose levels reduce KEAP1 glycosylation and subsequently activate NRF2.[8][14] Mass spectrometry analysis has identified 11 potential O-GlcNAcylation sites on KEAP1.[2][8][14]

Table 4: O-GlcNAcylation of KEAP1

| Modified Residue | Modifying Enzyme | Quantitative Effect | Functional Consequence | References |

| Ser104 | O-GlcNAc transferase (OGT) | Overexpression of OGT increases KEAP1 glycosylation and promotes NRF2 ubiquitination. Mutation of S104 inhibits this effect. | Inhibition of NRF2 activity | [14][17][19] |

| Ser102, Ser103, Ser166 (and 7 other putative sites) | O-GlcNAc transferase (OGT) | - | May modulate KEAP1 activity in response to various stimuli. | [8][14] |

Glutathionylation

S-glutathionylation is the reversible formation of a mixed disulfide between glutathione and a cysteine residue. This modification can be induced by oxidative stress and can alter protein function.[8][20] Several cysteine residues on KEAP1 have been identified as targets for glutathionylation.[8][20] This modification can disrupt the KEAP1-NRF2 interaction and lead to NRF2 activation.[20]

Table 5: S-Glutathionylation of KEAP1

| Modified Residue | Inducing Condition | Functional Consequence | References |

| Cys77, Cys297, Cys319, Cys368, Cys434 | Oxidative stress | NRF2 activation | [8] |

| Cys273, Cys288 | Oscillating glucose | NRF2 activation | [20] |

S-sulfhydration

S-sulfhydration is the conversion of a cysteine thiol group to a persulfide group by hydrogen sulfide (H₂S).[8][14] H₂S can induce the S-sulfhydration of KEAP1 at specific cysteine residues, including Cys151, Cys226, and Cys613.[8][14][21][22] This modification leads to a conformational change in KEAP1, promoting the dissociation of NRF2 and its subsequent nuclear translocation and activation of antioxidant genes.[8][14][22]

Table 6: S-sulfhydration of KEAP1

| Modified Residue | Modifying Agent | Functional Consequence | References |

| Cys151 | H₂S | NRF2 activation | [8][14][21][22] |

| Cys226 | H₂S | Inhibition of KEAP1 activation | [8][14] |

| Cys613 | H₂S | Inhibition of KEAP1 activation | [8][14] |

Experimental Protocols

The study of KEAP1 PTMs relies on a combination of biochemical, molecular biology, and mass spectrometry techniques. Below are detailed methodologies for key experiments cited in the investigation of KEAP1 modifications.

Immunoprecipitation of KEAP1

Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[17][20][23]

Protocol for KEAP1 Immunoprecipitation

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-